N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is an organic compound that features both aromatic and heterocyclic components. It is characterized by the presence of a thiazole ring, a formyl group, and a dimethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: N-(3,4-dimethylphenyl)-N-(4-carboxy-1,3-thiazol-2-yl)acetamide.
Reduction: N-(3,4-dimethylphenyl)-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Material Science: Use as a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding or covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.
N-(3,4-dimethylphenyl)-N-(4-nitro-1,3-thiazol-2-yl)acetamide: Contains a nitro group instead of a formyl group.
Uniqueness
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which can participate in a variety of chemical reactions, potentially leading to diverse biological activities.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKUHGQMJFCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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